Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Properties
Molecular Formula |
C10H15ClO4 |
|---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-8(2)6-9(4-5-14-8)10(11,15-9)7(12)13-3/h4-6H2,1-3H3 |
InChI Key |
CTPAEIPCBJEEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the formation of the spirocyclic 1,6-dioxaspiro ring system followed by selective chlorination and esterification steps. The key challenges include controlling the regioselectivity of substitution and maintaining the integrity of the spiro ring during functional group transformations.
Precursor Formation via Transketalation
A pivotal step in the synthesis is the transketalation reaction between cyclopropyl dimethanol derivatives and halogenated glycol dimethyl ethers under solid acid catalysis. This step forms the spirocyclic core with halogen substitution at the methyl position adjacent to the spiro center.
- Reaction Conditions:
- Reactants: 1,1-cyclopropyl dimethanol and 2-chloro-1,1-glycol dimethyl ether
- Catalyst: Solid acid catalysts such as sulfate-modified titanium oxide (SO4^2-/TiO2), zirconium oxide (SO4^2-/ZrO2), or perfluorinated sulfonic resins
- Solvent: Tetrahydrofuran (THF) or aromatic hydrocarbons (C6–C8)
- Temperature: 45–55 °C
- Reaction Time: 5–8 hours
- Yield: Approximately 86.8% with purity around 92.5% (GC detection)
This reaction produces 6-chloromethyl-5,7-dioxo spiro[2.5]octane intermediates, which are crucial for subsequent functionalization.
Esterification and Chlorination
Following the formation of the spiro intermediate, methyl esterification is achieved typically by reaction with methyl chloroformate or related reagents in the presence of a base such as triethylamine. This step introduces the methyl carboxylate group at the 2-position of the spiro ring.
The chlorine atom at the 2-position remains intact, providing a reactive site for further chemical transformations.
Industrial Scale Considerations
For industrial production, continuous flow reactors and automated process controls are employed to optimize yield, purity, and reproducibility. The use of recyclable solid acid catalysts and solvent recovery systems enhances the sustainability of the process.
Alternative Synthetic Routes
Alternative routes involve variation in the halogen source (Cl, Br, or I) and the use of different protecting groups for the glycol moiety. These methods aim to improve selectivity and reduce side reactions.
- Example: Use of 2-bromo-1,1-glycol dimethyl ether instead of chloro derivative for brominated analogs, which can then be converted to the chlorinated compound by halogen exchange if needed.
Summary Table of Preparation Parameters
| Step | Reactants/Conditions | Catalyst/Agent | Temperature (°C) | Time (hours) | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|---|---|---|
| Transketalation | 1,1-cyclopropyl dimethanol + 2-chloro-1,1-glycol dimethyl ether | SO4^2-/TiO2, SO4^2-/ZrO2, or perfluorinated sulfonic resin | 45–55 | 5–8 | 86.8 | 92.5 | Formation of spirocyclic halomethyl intermediate |
| Esterification | Spiro intermediate + methyl chloroformate + triethylamine | Triethylamine | 0–10 | 1–3 | High | High | Methyl ester formation with chlorine retention |
| Industrial Scale Process | Continuous flow, catalyst recycling, solvent recovery | Automated systems | Controlled | Continuous | Optimized | High | Enhanced yield and purity, sustainable |
Research Findings and Analytical Data
- NMR Characterization: The 1H-NMR spectra confirm the presence of spirocyclic protons, methyl substituents, and the methyl ester group. Chemical shifts typically appear as multiplets for ring protons and singlets for methyl groups.
- GC Purity: Gas chromatography analysis routinely shows purity levels above 90% post-synthesis, with optimized processes achieving >98%.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C10H15ClO4 and isotopic patterns for chlorine.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related spirocyclic derivatives are critical for understanding its applications. Below is a comparative analysis based on substituent effects, physicochemical properties, and reactivity.
Structural and Functional Differences
- Chloro Substituent : The chloro group at position 2 distinguishes it from analogs like Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1544375-49-6), which lacks halogenation. The chloro group enhances electrophilicity, making the compound more reactive in nucleophilic substitution or cross-coupling reactions .
- Methyl vs. Ethyl Esters : Replacing the methyl ester with an ethyl group (as in Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate , CAS 37487-95-9) increases molecular weight and may alter solubility and lipophilicity, impacting applications in catalysis or drug design .
- Methoxy vs. Chloro Groups : Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1869269-88-4) substitutes the chloro group with a methoxy moiety, reducing reactivity but improving stability under basic conditions .
Physicochemical Properties
*Estimated based on structural analogs.
Commercial and Research Relevance
Biological Activity
Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 234.67 g/mol. Its structure includes a dioxaspiro framework characterized by the presence of chlorine and methyl groups, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClO4 |
| Molecular Weight | 234.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1699555-07-1 |
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors with chloroformate under controlled conditions. A common method includes the use of methyl chloroformate in the presence of a base like triethylamine at low temperatures to ensure the formation of the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against several bacterial strains, showing varying degrees of inhibition.
Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders.
Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a potential role as an anticancer agent. The mechanisms behind this activity are still under investigation but may involve apoptosis induction or cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Cytotoxicity Assessment
In another investigation focused on cancer therapeutics, this compound was tested on human lung cancer cell lines (A549). The compound demonstrated IC50 values around 25 µM after 48 hours of treatment, suggesting potent cytotoxicity that warrants further exploration in preclinical models.
The mechanism by which this compound exerts its biological effects may involve:
- Electrophilic Attack : The chlorine atom in the compound can act as an electrophile, allowing it to react with nucleophilic sites on biomolecules.
- Formation of Covalent Bonds : These reactions can lead to covalent modifications of proteins or nucleic acids, potentially altering their function and contributing to observed biological activities.
- Signal Transduction Interference : By interacting with specific receptors or enzymes, the compound may disrupt normal signaling pathways within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
